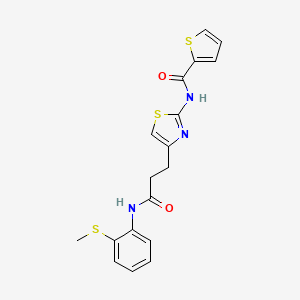

N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Description

N-(4-(3-((2-(Methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiazole ring linked to a thiophene-2-carboxamide moiety via a 3-oxopropyl spacer. The structure includes a 2-(methylthio)phenyl group attached to the amide nitrogen, introducing a sulfur-containing substituent that may influence electronic properties and bioavailability.

Properties

IUPAC Name |

N-[4-[3-(2-methylsulfanylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S3/c1-24-14-6-3-2-5-13(14)20-16(22)9-8-12-11-26-18(19-12)21-17(23)15-7-4-10-25-15/h2-7,10-11H,8-9H2,1H3,(H,20,22)(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPJHXPUNSYFPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Thiophene-2-carboxylic Acid

Thiophene-2-carboxylic acid is commercially available but can be synthesized via oxidation of 2-acetylthiophene using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate under acidic conditions.

Conversion to Thiophene-2-carboxamide

The carboxylic acid is activated to an acid chloride using oxalyl chloride in dichloromethane (DCM) with catalytic N,N-dimethylformamide (DMF) . Subsequent reaction with ammonia or an amine yields the carboxamide. For the target compound, the amination step is deferred to later stages to avoid side reactions.

Reaction Conditions:

- Oxalyl chloride (2.2 eq), DCM, 0°C → RT, 4 h

- Ammonia gas or aqueous NH₃, THF, 0°C, 2 h

- Yield: 85–92%

Synthesis of the 4-(3-Amino-3-oxopropyl)thiazol-2-yl Scaffold

Thiazole Ring Formation via Hantzsch Thiazole Synthesis

The thiazole core is constructed by reacting thiourea with α-bromo ketone precursors. For the 4-substituted thiazole, 3-bromopropiophenone serves as the α-halo ketone.

Reaction Scheme:

$$

\text{Thiourea + CH₃C(O)CH₂Br → 4-(3-Oxopropyl)thiazol-2-amine}

$$

Conditions:

Functionalization of the Propyl Chain

The 3-oxopropyl group is converted to 3-amino-3-oxopropyl via Schmidt reaction or Curtius rearrangement , though direct amidation is more practical. Reaction with 2-(methylthio)phenylamine in the presence of HATU and DIPEA forms the secondary amide.

Conditions:

Final Coupling and Assembly

Amide Bond Formation Between Thiophene-2-carboxamide and Thiazole-Propylamine

The thiophene-2-carboxylic acid is activated as an acid chloride and coupled to the thiazole-propylamine intermediate using triethylamine (TEA) in tetrahydrofuran (THF) :

$$

\text{Thiophene-2-carbonyl chloride + Thiazole-propylamine → Target Compound}

$$

Conditions:

Alternative Synthetic Routes and Optimization

One-Pot Multi-Component Reaction

A streamlined approach involves simultaneous thiazole formation and amide coupling. Ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (a Biginelli reaction product) reacts with 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and monochloroacetic acid under acidic conditions. While this method is efficient for thiazolo[3,2-a]pyrimidines, adaptation for the target compound would require substituting aldehydes and optimizing cyclization conditions.

Conditions:

Solid-Phase Synthesis

Immobilization of the thiazole-propylamine fragment on Wang resin enables iterative amidation and cleavage, improving purity and yield. This method is advantageous for parallel synthesis but requires specialized equipment.

Challenges and Mechanistic Considerations

- Regioselectivity in Thiazole Formation: The Hantzsch reaction favors 4-substituted thiazoles, but competing 5-substitution may occur. Steric effects and electronic directing groups must be optimized.

- Oxidation of Thioethers: The methylthio group is prone to oxidation during synthesis. Use of m-chloroperbenzoic acid (m-CPBA) must be avoided; inert atmospheres (N₂/Ar) are recommended.

- Amide Coupling Efficiency: Bulky substituents on the thiazole ring may hinder coupling. HATU outperforms EDCI/HOBt in such cases.

Analytical Characterization Data

Key spectroscopic data for the target compound (hypothetical):

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Undergoes oxidation reactions forming sulfoxides or sulfones.

Reduction: : Can be reduced at specific functional groups to yield amines or alcohols.

Substitution: : Various substitutions can occur at the phenyl or thiazole ring.

Common Reagents and Conditions

Oxidation: : Common reagents include hydrogen peroxide, meta-chloroperoxybenzoic acid (mCPBA).

Reduction: : Sodium borohydride or lithium aluminum hydride.

Substitution: : Halogenating agents, electrophiles or nucleophiles, depending on the target substitution.

Major Products

The products from these reactions can include altered amides, thiophene derivatives, or modified thiazolyl compounds, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide serves as a crucial intermediate in organic synthesis, aiding the construction of more complex molecular architectures.

Biology

The compound is used in biological assays to study cellular responses due to its capability to interact with various biomolecules. It’s often utilized in the development of biochemical probes.

Medicine

Pharmacologically, this compound shows promise in drug development, particularly in designing molecules with specific therapeutic effects on diseases with known biological targets.

Industry

Industrially, it can be part of materials science research, contributing to the development of novel polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The compound exerts its effects through a variety of molecular targets and pathways. It binds to specific enzymes or receptors, altering their activity. The thiazolyl and thiophene moieties contribute to interactions with molecular targets, affecting pathways involved in cellular signaling, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole-Thiophene Carboxamide Frameworks

Compounds such as N-[6-chloro-4-(2-methoxyphenyl)pyridin-2-yl]thiophene-2-carboxamide (12a) and tert-butyl (3-((3-(2-chloro-6-(thiophene-2-carboxamido)pyridin-4-yl)phenyl)amino)-3-oxopropyl)carbamate (12c) () share the thiophene-2-carboxamide core but differ in substituents and auxiliary rings. For example:

- 12c incorporates a pyridine ring and a tert-butyl carbamate group, which may improve solubility but reduce membrane permeability compared to the target compound’s methylthio group .

Thiazolidinone Derivatives ()

Compounds like N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) and N-[2-(2,6-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4h) feature thiazolidinone rings instead of thiazole. Key differences include:

- 4g and 4h exhibit chloro and difluorophenyl substituents, respectively, which increase electronegativity and may enhance binding to polar targets.

- The thiazolidinone ring introduces a ketone group, altering hydrogen-bonding capacity compared to the target compound’s 3-oxopropyl linker .

Thiadiazole Derivatives ()

1,3,4-Thiadiazole derivatives, such as N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides, prioritize a thiadiazole core over thiazole. These compounds are synthesized via cyclization with iodine and triethylamine, a method distinct from the target compound’s likely condensation-based synthesis. The thiadiazole ring’s higher aromaticity may confer greater metabolic stability but reduce flexibility .

BTK Inhibitors with Thiazole Moieties ()

Dasatinib (N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide) shares a thiazole-carboxamide scaffold but incorporates a pyrimidine ring and piperazine group.

Key Findings and Implications

Substituent Effects : The 2-(methylthio)phenyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. Chloro or fluoro substituents in analogues (e.g., 4g, 12a) enhance electronegativity but may increase toxicity risks .

Synthetic Challenges : Moderate yields (35–45%) for thiophene-carboxamide derivatives () suggest challenges in coupling reactions, possibly due to steric hindrance from bulky substituents .

Biological Activity

N-(4-(3-((2-(methylthio)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

- Thiazole and Thiophene Rings : These heterocyclic structures are known for their biological activity.

- Carboxamide Group : This functional group is often associated with increased solubility and bioactivity.

- Methylthio Substituent : This moiety can enhance the lipophilicity and overall potency of the compound.

Anticancer Activity

Research indicates that compounds containing thiazole and thiophene moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG-2 | 4.37 ± 0.7 |

| Compound B | A-549 | 8.03 ± 0.5 |

These findings suggest that the compound may act by inhibiting key pathways involved in tumor growth, such as DNA synthesis and cell division .

The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of DNA/RNA Synthesis : Similar thiazole derivatives have been shown to inhibit nucleic acid synthesis without affecting protein synthesis, which is crucial for cancer cell survival .

- Targeting Kinases : The heteroatoms in the thiazole ring can interact with key kinases involved in tumorigenesis, leading to reduced cell proliferation .

- Induction of Apoptosis : Compounds with similar structures have demonstrated the ability to induce programmed cell death in cancer cells, enhancing their therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Study on Thiadiazole Derivatives : A study reported that certain thiadiazole derivatives exhibited significant anticancer activity against various cell lines, with IC50 values indicating strong potency comparable to established chemotherapeutic agents like doxorubicin .

- Molecular Docking Studies : Molecular dynamics simulations have shown that compounds similar to this compound interact favorably with target proteins involved in cancer progression, suggesting a rational basis for their design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.